DBCO-PEG1-NHS ester

Übersicht

Beschreibung

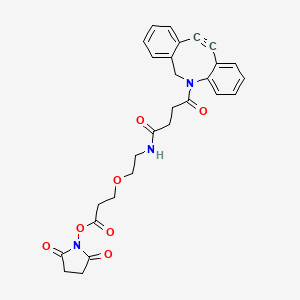

DBCO-PEG1-NHS ester is a PEG-based PROTAC linker . It contains an NHS ester moiety that can react specifically and efficiently with primary amines (e.g., the side chain of lysine residues or aminosilane-coated surfaces) at neutral or slightly basic conditions to form a covalent bond . DBCO is commonly used for copper-free Click Chemistry reactions .

Synthesis Analysis

This compound is a click chemistry reagent. It contains a DBCO group that can undergo strain-promoted alkyne-azide cycloaddition (SPAAC) with molecules containing Azide groups .

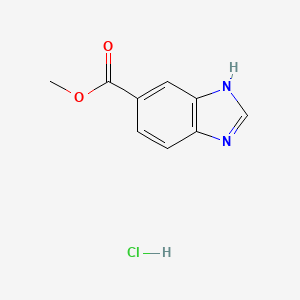

Molecular Structure Analysis

The molecular formula of this compound is C28H27N3O7 . Its molecular weight is 517.54 g/mol . The InChI code is 1S/C28H27N3O7/c32-24 (29-16-18-37-17-15-28 (36)38-31-26 (34)13-14-27 (31)35)11-12-25 (33)30-19-22-7-2-1-5-20 (22)9-10-21-6-3-4-8-23 (21)30/h1-8H,11-19H2, (H,29,32) .

Chemical Reactions Analysis

This compound contains a DBCO group that can undergo strain-promoted alkyne-azide cycloaddition (SPAAC) with molecules containing Azide groups . The NHS ester moiety can react specifically and efficiently with primary amines to form a covalent bond .

Physical and Chemical Properties Analysis

This compound has a molecular weight of 517.54 . It has a density of 1.39g/cm3 . It is a solid at room temperature .

Wissenschaftliche Forschungsanwendungen

1. Micropatterned Three-Dimensional Culture

DBCO-PEG1-NHS ester plays a crucial role in the development of novel click-crosslinkable and photodegradable gelatin hydrogels. These hydrogels are valuable for micropatterned three-dimensional cell cultures, contributing significantly to tissue engineering and regenerative medicine (Tamura et al., 2015).

2. Enhanced Cell Interactions in Bioactive Hydrogels

In bioactive hydrogel systems, this compound is utilized for functionalizing bioactive factors, improving cell adhesion and spreading in these hydrogels. This application is pivotal in regenerative medicine and drug delivery (Browning et al., 2013).

3. PEGylation of Biopharmaceuticals

This compound is instrumental in the PEGylation process, enhancing bioavailability and reducing immunogenicity of biopharmaceuticals. This process involves covalently bonding polyethylene glycol to active peptides or proteins, a common practice in pharmaceutical and cosmetic industries (Crafts et al., 2016).

4. Creation of Fluorescent Antibodies for Multiplexing

The conjugation of DBCO-Peg5-NHS ester linkers to antibodies allows for the creation of fluorescent antibodies with complex spectra, enhancing the capabilities of fluorescence multiplexing in biomedical research (McCarthy et al., 2021).

5. Formation of Oxo-ester Mediated Hydrogels

This compound aids in the formation of oxo-ester mediated native chemical ligation hydrogels, a technique useful for in-vitro cell encapsulation and in-vivo implantation, potentially benefiting wound healing and drug delivery applications (Strehin et al., 2013).

6. ssDNA Immobilization and Hybridization

The this compound is used for ssDNA immobilization and hybridization in poly(ethylene glycol) films, playing a significant role in the fabrication of DNA microarrays and sensors (Zhao et al., 2022).

7. Development of Mass Cytometry Reagents

This compound contributes to the development of mass cytometry reagents, particularly in the conjugation of antibodies with nanoparticles for high-dimensional single-cell immunoassays (Zhang et al., 2020).

8. Redox Responsive Poly(ethylene glycol) Hydrogels

The this compound aids in the development of dual redox responsive poly(ethylene glycol) hydrogels, which have potential applications in stimuli-responsive drug release and drug delivery systems (Gong et al., 2017).

9. Protein Surface Modification

This compound is used for surface protein modification, particularly in preventing thrombosis on damaged vascular and biomaterial surfaces (Xu et al., 2006).

10. Tumor Cell Targeting with siRNA Lipopolyplexes

The folate-bearing formulations created using DBCO-PEG agents for surface-functionalization of siRNA lipopolyplexes demonstrate the role of this compound in targeted drug delivery for cancer therapy (Klein et al., 2018).

11. Synthesis and Application in Crosslinking Amines with Thiols

This compound enables the synthesis of heterobifunctional crosslinkers used for linking different proteins and generating immunoliposomes, which are vital in membrane research and drug delivery applications (Haselgrübler et al., 1995).

12. Evaluation of Hydrophilic Linkers for Antibody Conjugation

This compound is utilized in the synthesis and biological evaluation of hydrophilic heterobifunctional cross-linkers, enhancing the delivery of therapeutic antibodies and drugs (Zhao et al., 2011).

Wirkmechanismus

Target of Action

The primary target of DBCO-PEG1-NHS ester are primary amines (-NH2) on biomolecules . These can be found on the side chains of lysine residues or aminosilane-coated surfaces .

Mode of Action

This compound interacts with its targets through a covalent bond formation . The NHS ester moiety of the compound reacts selectively and efficiently with primary amines at neutral or slightly basic conditions . This reaction forms stable amide bonds, enabling the covalent attachment of the DBCO-PEG1 moiety to proteins, peptides, or other molecules containing primary amines .

Biochemical Pathways

The DBCO group in this compound allows for rapid and selective coupling to azide-containing molecules through a highly specific click chemistry reaction . This reaction is part of the strain-promoted alkyne-azide cycloaddition (SPAAC) pathway .

Pharmacokinetics

The hydrophilic PEG spacer arm in this compound improves the water solubility of the compound . This property, along with the long and flexible connection provided by the PEG spacer, minimizes steric hindrance involved with ligation . These factors contribute to the compound’s Absorption, Distribution, Metabolism, and Excretion (ADME) properties, impacting its bioavailability.

Result of Action

The result of the action of this compound is the formation of a covalent bond with primary amines on biomolecules . This enables the covalent attachment of the DBCO-PEG1 moiety to proteins, peptides, or other molecules containing primary amines . The compound is commonly used for copper-free Click Chemistry reactions .

Safety and Hazards

DBCO-PEG1-NHS ester has several hazard statements: H302, H315, H319, H335 . The precautionary statements are P261, P280, P302+P352, P305+P351+P338 . It is recommended to avoid breathing dust and contact with skin and eyes. Protective clothing, gloves, safety glasses, and a dust respirator should be worn when handling this compound .

Zukünftige Richtungen

DBCO-PEG1-NHS ester is a versatile and widely used molecule in drug research and development . It is an excellent tool for drug delivery and bioconjugation applications . The hydrophilic PEG spacer arm improves water solubility and provides a long and flexible connection that minimizes steric hindrance involved with ligation . This is particularly important in drug development as it can enhance the efficacy and safety of the drug .

Eigenschaften

IUPAC Name |

(2,5-dioxopyrrolidin-1-yl) 3-[2-[[4-(2-azatricyclo[10.4.0.04,9]hexadeca-1(16),4,6,8,12,14-hexaen-10-yn-2-yl)-4-oxobutanoyl]amino]ethoxy]propanoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H27N3O7/c32-24(29-16-18-37-17-15-28(36)38-31-26(34)13-14-27(31)35)11-12-25(33)30-19-22-7-2-1-5-20(22)9-10-21-6-3-4-8-23(21)30/h1-8H,11-19H2,(H,29,32) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TYDZSBPFYBWRTP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)N(C1=O)OC(=O)CCOCCNC(=O)CCC(=O)N2CC3=CC=CC=C3C#CC4=CC=CC=C42 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H27N3O7 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

517.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-((3R,4R)-1,4-dimethylpiperidin-3-yl)-N-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B3117317.png)

![(2S,3S)-2,3-Bis(benzoyloxy)-3-[(propan-2-YL)carbamoyl]propanoic acid](/img/structure/B3117331.png)

![2-[3-Bromo-5-(trifluoromethyl)phenyl]oxirane](/img/structure/B3117360.png)

![Methyl trans-4-({[(tert-butoxy)carbonyl]amino}methyl)cyclohexane-1-carboxylate](/img/structure/B3117402.png)